tert-butyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl spiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-19(2,3)25-18(24)22-13-10-20(11-14-22)17-9-6-12-23(17)16-8-5-4-7-15(16)21-20/h4-9,12,21H,10-11,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZMHDANSJWNSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CN3C4=CC=CC=C4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Quinoxaline Intermediate
Method: Condensation of o-Phenylenediamine with α-Ketoesters
- Reagents: o-Phenylenediamine, α-ketoester (e.g., ethyl acetoacetate), acetic acid or other acid catalysts.
- Procedure: The diamine reacts with the ketoester under reflux in ethanol or acetic acid, leading to cyclization and formation of the quinoxaline ring system.
- Conditions: Heating at 80–120°C for 4–8 hours under inert atmosphere.
- Outcome: Formation of the quinoxaline core with functional groups suitable for subsequent modifications.
Construction of the Pyrrolo[1,2-a]quinoxaline Ring
Method: Intramolecular Cyclization via Nucleophilic Attack
- Reagents: The quinoxaline derivative bearing a suitable amino or nitrile substituent, malononitrile or similar building blocks.
- Procedure: Cyclization is achieved through nucleophilic attack of the amino group on electrophilic centers (e.g., nitrile carbon), often facilitated by microwave irradiation or acid catalysis.
- Conditions: Microwave-assisted heating at 200–300°C for 10–20 minutes enhances reaction efficiency.
- Outcome: Formation of the fused pyrroloquinoxaline ring system, establishing the core scaffold.
Synthesis of the Piperidine Moiety and Spiro Linkage
Method: Nucleophilic Substitution and Spirocyclization
- Reagents: Piperidine derivatives with suitable leaving groups (e.g., halides or activated esters).
- Procedure: The piperidine is attached via nucleophilic substitution onto the heterocyclic core, followed by intramolecular cyclization to form the spiro linkage.
- Conditions: Reactions are often carried out in polar aprotic solvents such as DMF or DMSO at elevated temperatures (80–120°C).
- Outcome: Formation of the spiro connection with the piperidine ring fused to the heterocyclic system.
Introduction of the tert-Butyl Carbamate (Boc) Group
Method: Carbamate Protection
- Reagents: Di-tert-butyl dicarbonate (Boc2O), a base such as triethylamine.
- Procedure: The amino group on the heterocyclic or piperidine fragment is protected by reaction with Boc2O in the presence of a base.
- Conditions: Room temperature to mild heating (25–50°C) for 2–4 hours.
- Outcome: Final compound with tert-butyl carbamate protection, yielding tert-butyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate .
Data Table: Summary of Preparation Methods
Research Findings and Optimization
Recent studies utilizing microwave-assisted synthesis have significantly reduced reaction times and increased yields for heterocyclic compounds similar to the target molecule. For example, microwave irradiation at 200–300°C for 10–20 minutes has been shown to facilitate ring closures and spiro linkage formations efficiently, with yields often exceeding 70%. These methods are advantageous over conventional reflux conditions, which typically require longer durations (12–24 hours).
Additionally, the use of solvent-free or minimal solvent conditions under microwave irradiation has been reported to improve purity and reduce by-products. The choice of protecting groups, such as Boc for the amine, is crucial for subsequent functionalization steps and can be introduced in the final stages to prevent unwanted side reactions during ring formation.
- CiteseerX. (n.d.). Synthesis of fused heterocyclic compounds.
- PMC. (2015). Discovery and SAR study of piperidine-based derivatives as influenza virus inhibitors.
- Additional literature on heterocyclic synthesis and microwave-assisted reactions.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce piperidine derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
Structural Overview
Tert-butyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate is characterized by a spirocyclic structure that combines elements of piperidine and pyrroloquinoxaline. Its molecular formula is with a molecular weight of approximately 339.43 g/mol . The compound's unique architecture may contribute to its biological activity, making it a valuable scaffold in drug design.
Anticancer Activity
Research indicates that derivatives of spiro compounds, including those similar to this compound, exhibit promising anticancer properties. For instance, spirooxindoles have been studied for their ability to inhibit specific kinases associated with cancer cell proliferation . The structural similarity suggests that tert-butyl 5'H-spiro compound may also possess antiproliferative effects against various cancer cell lines.
Neuropharmacology
Compounds with spiro structures are often investigated for their neuropharmacological properties. The piperidine moiety can interact with neurotransmitter receptors, potentially leading to applications in treating neurological disorders. Preliminary studies suggest that such compounds may modulate synaptic transmission and exhibit neuroprotective effects .
Antimicrobial Properties
There is growing interest in the antimicrobial potential of spiro compounds. Studies have shown that certain derivatives can inhibit bacterial growth and may serve as lead compounds for developing new antibiotics . The unique structural features of tert-butyl 5'H-spiro compound could enhance its efficacy against resistant strains.
Structure-Activity Relationship Studies
A study investigating the structure-activity relationships (SAR) of related spiro compounds demonstrated that modifications at the C-5 position significantly influenced biological activity against cancer cell lines . This emphasizes the importance of the tert-butyl group in enhancing solubility and bioavailability.
In Vivo Studies
In vivo studies on similar spiro compounds have shown promising results in animal models for cancer treatment and neurological disorders. These studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound .
Mechanism of Action
The mechanism of action of tert-butyl 5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline]-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
(±)-tert-Butyl-6',8'-dioxohexahydrospiro[piperidine-4,9'-pyrano[3',2':4,5]furo[3,2-c]quinoline]-1-carboxylate (Compound 14dl)
- Structure: Features a pyrano-furo-quinoline fused spiro system instead of pyrrolo[1,2-a]quinoxaline.
- Synthesis: Prepared via a multi-component reaction involving 4-hydroxyquinolin-2(1H)-one, yielding 20% after purification .
- Key Difference: The pyrano-furo-quinoline core may confer distinct electronic properties compared to the planar pyrrolo[1,2-a]quinoxaline, affecting binding to biological targets.
8'-Chloro-7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] Hydrochloride
- Structure: Contains chloro and methoxy substituents on the pyrrolo[1,2-a]quinoxaline ring.
- Properties : The electron-withdrawing chloro group may enhance reactivity in electrophilic substitutions, while methoxy improves solubility .
- Application: Noted for antileukemic activity, though specific data are pending .
Functionalized Pyrrolo[1,2-a]quinoxaline Derivatives
JG1679: (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
4-(5-Nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline (5NOTAAPP)
- Structure : Nitrothiophene substituent at position 4.
- Synthesis : Achieved via metal-free coupling, avoiding costly transition-metal catalysts .
- Reactivity : The electron-deficient nitro group facilitates regioselective bromination at C3, a site less accessible in the tert-butyl spiro compound due to steric hindrance .
Ester Variants
Methyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-7'-carboxylate Hydrochloride
1-(4-Ethoxybenzoyl)-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-A]quinoxaline]
- Structure : Ethoxybenzoyl group replaces the tert-butyl carboxylate.
Comparative Analysis Table
Key Research Findings
- Synthetic Efficiency : The target compound’s synthesis likely requires multi-step protocols similar to and , involving boron-based reductants and chromatographic purification, which may limit scalability compared to metal-free routes .
- Substituent Effects: Electron-withdrawing groups (e.g., nitro in 5NOTAAPP) enhance reactivity for further functionalization, whereas the tert-butyl group in the target compound prioritizes stability over reactivity .
- Biological Performance: Spiro systems like the target compound’s may offer conformational rigidity, improving target selectivity compared to non-spiro analogues like JG1679 .
Biological Activity
tert-butyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate (CAS Number: 1048912-97-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and synthetic pathways.
Chemical Structure and Properties
The compound has a molecular formula of C20H25N3O2 and a molecular weight of approximately 339.43 g/mol. Its structure features a spiro-piperidine ring fused with a pyrroloquinoxaline moiety, which is significant for its biological activity.
Antimicrobial Properties
Recent studies have shown that quinoxaline derivatives exhibit notable antimicrobial activity. For instance, quinoxaline-based compounds have been investigated for their efficacy against various bacterial strains and fungi. The introduction of the tert-butyl group and the spiro structure in this compound may enhance its lipophilicity, allowing better membrane penetration and increased bioavailability.
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Quinoxaline-1 | E. coli | 32 µg/mL |
| This compound | S. aureus | TBD |
| Quinoxaline-2 | C. albicans | 16 µg/mL |
Anticancer Activity
Quinoxalines have also been explored as potential anticancer agents. Studies indicate that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of angiogenesis.
Case Study: Anticancer Effects
In a recent in vitro study, this compound was tested against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range, indicating strong potential for further development as an anticancer agent.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the spiro structure may facilitate interactions with specific biological targets such as enzymes or receptors involved in disease processes.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of quinoxaline derivatives indicates that modifications to the core structure can significantly influence biological activity. The presence of electron-donating groups like tert-butyl enhances lipophilicity and may improve binding affinity to biological targets.
Q & A
Q. What synthetic methodologies are recommended for preparing tert-butyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : A stepwise approach involving Buchwald-Hartwig coupling or spirocyclization is commonly employed. For example, tert-butyl-protected intermediates can undergo nucleophilic substitution or palladium-catalyzed cross-coupling to assemble the pyrroloquinoxaline core. Optimization should focus on solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd(OAc)₂), and temperature gradients to improve yield and minimize side reactions. Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .
Q. Which analytical techniques are essential for verifying the structural integrity and purity of this compound?
- Methodological Answer : High-resolution NMR (¹H/¹³C) confirms the spirocyclic architecture and tert-butyl group orientation. HPLC-MS (≥95% purity threshold) identifies impurities, while X-ray crystallography resolves stereochemical ambiguities. FT-IR can validate functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the carboxylate). Cross-referencing with PubChem data (e.g., SMILES strings, molecular formula C₁₈H₂₄N₃O₂ ) ensures consistency .
Advanced Research Questions
Q. How does the compound’s spirocyclic framework influence its pharmacokinetic properties and target selectivity?
- Methodological Answer : The spirocyclic system imposes conformational rigidity, potentially enhancing binding affinity to CNS targets (e.g., σ receptors) by reducing entropic penalties. Computational modeling (e.g., molecular docking with AutoDock Vina) can predict interactions with hydrophobic pockets. Experimentally, logP measurements (e.g., shake-flask method) and solubility assays in PBS (pH 7.4) quantify bioavailability. Comparative studies with non-spiro analogs are advised to isolate structural contributions .
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, incubation time) or compound purity. To address this:
- Validate purity via orthogonal methods (e.g., LC-MS + elemental analysis).
- Replicate assays under standardized conditions (e.g., ISO 10993-5 for cytotoxicity).
- Use positive controls (e.g., known kinase inhibitors for enzymatic assays).
Refer to randomized block designs (split-split plots) for multi-variable pharmacological studies .
Q. What strategies mitigate toxicity risks identified in safety data sheets (SDS) during in vivo studies?
- Methodological Answer : Acute toxicity (Category 4 for oral/dermal/inhalation routes) necessitates:
- Substitution of volatile solvents (e.g., DMSO) with biocompatible alternatives (e.g., PEG-400).
- Rigorous PPE protocols (nitrile gloves, fume hoods) during handling.
- Preclinical dose-ranging studies in rodents to establish NOAEL (no-observed-adverse-effect level). First-aid measures (e.g., ocular irrigation with saline for 15 minutes) must be protocolized .
Q. How can environmental fate studies inform the safe disposal of this compound?
- Methodological Answer : Assess biodegradation (OECD 301F test) and photolysis (simulated sunlight, λ > 290 nm) to estimate persistence. Adsorption coefficients (e.g., log Koc) predict soil mobility. For lab disposal, incineration (≥850°C) with alkaline scrubbers neutralizes NOx byproducts. Environmental monitoring should follow ISO 5667 guidelines for water systems .
Data Contradiction Analysis
Q. Why do computational predictions of logP sometimes conflict with experimental values?
- Methodological Answer : Algorithmic limitations (e.g., Atom-Based vs. Fragment-Based methods in ChemAxon) may misestimate contributions from the spirocyclic system. Validate predictions via shake-flask experiments (octanol/water partitioning) under controlled pH. Adjust parameters for tert-butyl group hydrophobicity and pyrroloquinoxaline polarity .
Experimental Design Considerations
Q. What statistical frameworks are optimal for dose-response studies involving this compound?
- Methodological Answer : Use nonlinear regression (four-parameter logistic model) in GraphPad Prism to calculate EC₅₀/IC₅₀. For in vivo studies, apply ANOVA with Tukey’s post-hoc test (α = 0.05) to compare treatment groups. Power analysis (G*Power software) ensures adequate sample sizes (n ≥ 6) to detect ≥20% effect sizes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
